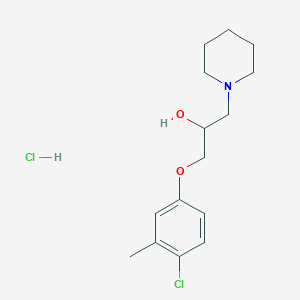
1-(4-Chloro-3-methylphenoxy)-3-(piperidin-1-yl)propan-2-ol hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Chloro-3-methylphenoxy)-3-(piperidin-1-yl)propan-2-ol hydrochloride is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound is characterized by its unique chemical structure, which includes a chlorinated phenoxy group, a piperidine ring, and a propanol moiety. It is commonly used in various chemical reactions and has significant implications in medicinal chemistry and pharmacology.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chloro-3-methylphenoxy)-3-(piperidin-1-yl)propan-2-ol hydrochloride typically involves multiple steps:
Formation of the Phenoxy Intermediate: The process begins with the chlorination of 3-methylphenol to produce 4-chloro-3-methylphenol.
Etherification: The chlorinated phenol is then reacted with epichlorohydrin under basic conditions to form the corresponding epoxide.
Nucleophilic Substitution: The epoxide is subjected to nucleophilic attack by piperidine, resulting in the formation of the desired propanol derivative.
Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time precisely.
化学反应分析
Types of Reactions: 1-(4-Chloro-3-methylphenoxy)-3-(piperidin-1-yl)propan-2-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The phenoxy and piperidine groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Conditions vary depending on the specific substitution reaction, but typical reagents include halogens, acids, and bases.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
科学研究应用
1-(4-Chloro-3-methylphenoxy)-3-(piperidin-1-yl)propan-2-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research explores its potential as a therapeutic agent for various diseases, particularly in the field of neurology and psychiatry.
Industry: It is utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1-(4-Chloro-3-methylphenoxy)-3-(piperidin-1-yl)propan-2-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to modulate neurotransmitter systems, particularly those involving dopamine and serotonin. This modulation occurs through binding to receptor sites and altering the release, uptake, or degradation of these neurotransmitters, thereby influencing neural activity and behavior.
相似化合物的比较
- 1-(4-Chlorophenoxy)-3-(piperidin-1-yl)propan-2-ol hydrochloride
- 1-(4-Methylphenoxy)-3-(piperidin-1-yl)propan-2-ol hydrochloride
- 1-(4-Bromophenoxy)-3-(piperidin-1-yl)propan-2-ol hydrochloride
Uniqueness: 1-(4-Chloro-3-methylphenoxy)-3-(piperidin-1-yl)propan-2-ol hydrochloride stands out due to the presence of both a chlorinated phenoxy group and a methyl group, which confer unique chemical and biological properties. These structural features enhance its reactivity and potential therapeutic applications compared to similar compounds.
属性
IUPAC Name |
1-(4-chloro-3-methylphenoxy)-3-piperidin-1-ylpropan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClNO2.ClH/c1-12-9-14(5-6-15(12)16)19-11-13(18)10-17-7-3-2-4-8-17;/h5-6,9,13,18H,2-4,7-8,10-11H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABZMXTZPLKMKJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(CN2CCCCC2)O)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1,4-Bis[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B2610734.png)
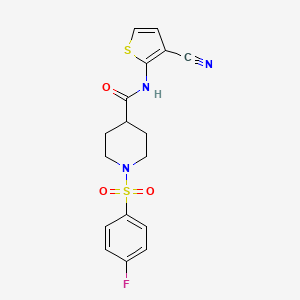
![N-(4-chlorophenyl)-2-{[2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B2610737.png)
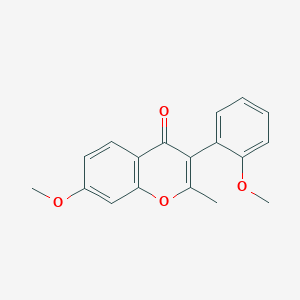
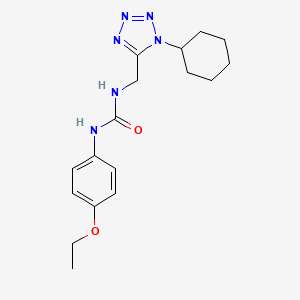
![5,7-Bis(difluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2610742.png)
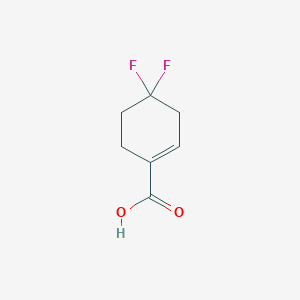
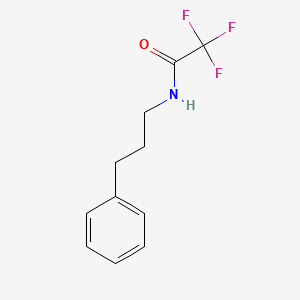
![6-(1H-1,2,4-triazol-1-yl)-2-({1-[6-(trifluoromethyl)pyridine-3-carbonyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2610747.png)
![N-[(furan-2-yl)methyl]-4-[2-({[(2-methoxy-5-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide](/img/structure/B2610748.png)

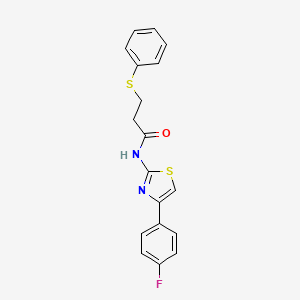
![2-(benzylsulfanyl)-N-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]acetamide](/img/structure/B2610756.png)
![6-(2H-1,3-benzodioxol-5-yl)-2-{2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-2,3-dihydropyridazin-3-one](/img/structure/B2610757.png)
